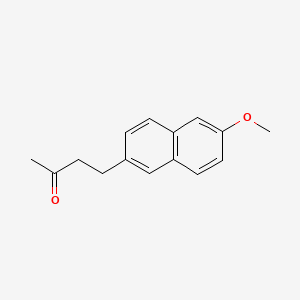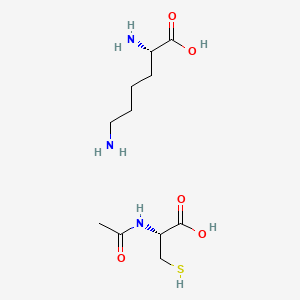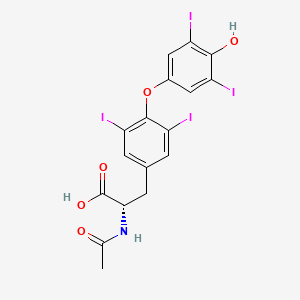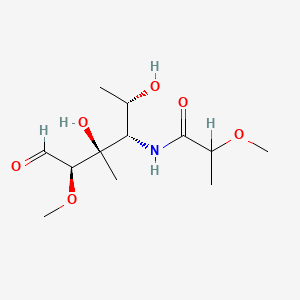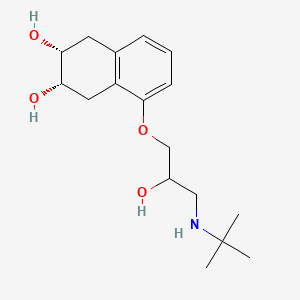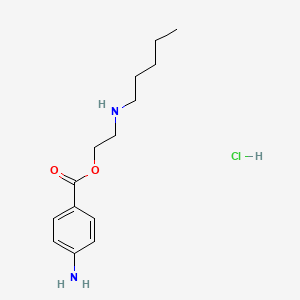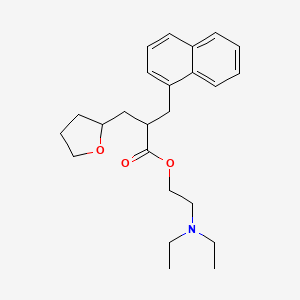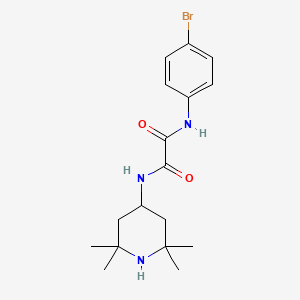
N-(4-Bromophenyl)-N'-(2,2,6,6-Tetramethylpiperidin-4-Yl)ethanediamide
Descripción general
Descripción
“N-(4-Bromophenyl)-N’-(2,2,6,6-Tetramethylpiperidin-4-Yl)ethanediamide” is a chemical compound with the molecular formula C17H24BrN3O2 . It is also known by other names such as NBD-557, N’- (4-bromophenyl)-N- (2,2,6,6-tetramethylpiperidin-4-yl)oxamide, and N1- (4-Bromophenyl)-N2- (2,2,6,6-tetramethylpiperidin-4-yl)oxalamide .
Molecular Structure Analysis
The molecular weight of this compound is 382.3 g/mol . The InChI string representation of its structure is InChI=1S/C17H24BrN3O2/c1-16(2)9-13(10-17(3,4)21-16)20-15(23)14(22)19-12-7-5-11(18)6-8-12/h5-8,13,21H,9-10H2,1-4H3,(H,19,22)(H,20,23) .Aplicaciones Científicas De Investigación
HIV-1 Entry Inhibition
NBD-557 acts as a CD4 mimetic, inhibiting HIV-1 entry into cells by inducing conformational changes similar to the CD4 receptor. It’s particularly useful in studying the mechanism of HIV-1 entry and the development of potential inhibitors .
Molecular Dynamics Simulations
Researchers use NBD-557 in molecular dynamics simulations to understand the conformational flexibility and dynamics of HIV-1 gp120, which is crucial for developing effective inhibitors .
Resistance Mechanism Studies
NBD-557 is used to study resistance mechanisms in HIV, where mutations in the CD4-binding site on gp120 can lead to resistance against CD4 mimetic compounds like NBD-557 .
Cancer Diagnosis and Therapeutics
Although not directly linked to NBD-557, small organic fluorophores like NBD are highlighted for their applications in cancer diagnosis and therapeutics, suggesting potential research avenues for NBD-557 in this field .
Fluorescence Imaging
Fluorophores, including NBD derivatives, are important in fluorescence imaging for biomedical applications, offering high efficiency and sensitivity for real-time dynamic monitoring of living cells .
Enzyme Research
NBD-557 is also utilized in enzyme research for life science studies and could potentially be involved in the production of medicines and other goods .
Mecanismo De Acción
Target of Action
NBD-557, also known as N’-(4-bromophenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide or N-(4-Bromophenyl)-N’-(2,2,6,6-Tetramethylpiperidin-4-Yl)ethanediamide, is a small molecule organic compound with drug-like properties . The primary target of NBD-557 is the HIV-1 envelope glycoprotein gp120 . This protein plays a crucial role in the entry of HIV-1 into host cells .
Mode of Action
NBD-557 inhibits HIV-1 entry by blocking the binding of the HIV-1 envelope glycoprotein gp120 to the cellular receptor CD4 .
Biochemical Pathways
The action of NBD-557 affects the pathway of HIV-1 entry into host cells. By inhibiting the binding of gp120 to the CD4 receptor, it prevents the fusion of the viral and host cell membranes, a crucial step in the HIV-1 infection process .
Result of Action
The result of NBD-557’s action is the inhibition of HIV-1 entry into host cells. By blocking the interaction between gp120 and the CD4 receptor, NBD-557 prevents the fusion of the viral and host cell membranes, thereby inhibiting HIV-1 infection .
Action Environment
These can include the presence of other medications, the patient’s immune status, and the genetic diversity of the HIV-1 strains present
Propiedades
IUPAC Name |
N'-(4-bromophenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrN3O2/c1-16(2)9-13(10-17(3,4)21-16)20-15(23)14(22)19-12-7-5-11(18)6-8-12/h5-8,13,21H,9-10H2,1-4H3,(H,19,22)(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRFLGRIDNNARB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NC2=CC=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415047 | |
| Record name | NBD-557 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromophenyl)-N'-(2,2,6,6-Tetramethylpiperidin-4-Yl)ethanediamide | |
CAS RN |
333352-59-3 | |
| Record name | NBD-557 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of the Asn239 residue in gp120 in relation to NBD-557 binding?
A3: Molecular dynamics (MD) simulations suggest that the Asn239 residue of gp120 plays a crucial role in the conformational changes induced by NBD-557 binding. [] Mutating this residue to glycine (Asn239Gly) results in a less dynamic gp120 structure in the presence of NBD-557. Interestingly, this mutation doesn't significantly affect the binding enthalpy of NBD-557. []
Q2: How does the presence of antibodies impact the binding affinity of NBD-557 to gp120?
A4: MD simulations and Isothermal Titration Calorimetry experiments demonstrate that certain antibodies can enhance the binding affinity of NBD-557 to gp120. [] The exact mechanism of this enhancement requires further investigation.
Q3: What is known about the structure-activity relationship (SAR) of NBD-series compounds?
A5: Research on NBD-series compounds, including NBD-557, has shown that modifications to their chemical structure can impact their antiviral activity, potency, and selectivity against different HIV-1 strains. [] Further research is needed to optimize these compounds for improved antagonist activity and reduced agonist properties.
Q4: Are there any known resistance mechanisms against NBD-557 in HIV-1?
A6: While specific resistance mutations against NBD-557 haven't been extensively studied in the provided research, the emergence of resistant HIV-1 variants is a common challenge for antiviral therapies. [] Continuous monitoring for resistance and the development of next-generation inhibitors are crucial for long-term therapeutic success.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(15S,16S,18S)-16-Hydroxy-15-methyl-16-(methylaminomethyl)-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B1676896.png)
![(15S,16S,18S)-16-Hydroxy-15-methyl-16-(propylaminomethyl)-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B1676897.png)

